3-Chloro-N-(1-morpholinopropan-2-yl)pyridin-4-amine
Description
Properties
Molecular Formula |
C12H18ClN3O |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
3-chloro-N-(1-morpholin-4-ylpropan-2-yl)pyridin-4-amine |
InChI |
InChI=1S/C12H18ClN3O/c1-10(9-16-4-6-17-7-5-16)15-12-2-3-14-8-11(12)13/h2-3,8,10H,4-7,9H2,1H3,(H,14,15) |
InChI Key |
QTYLFVMBAFYLPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCOCC1)NC2=C(C=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The compound shares structural similarities with chlorinated aromatic amines but differs in core heterocycles and substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
- Core Structure: The pyridine core in the target compound offers distinct electronic properties compared to phthalimide () or benzamide (). Pyridine’s inherent basicity and aromaticity may enhance solubility in polar solvents or facilitate coordination with transition metals.
- Morpholine’s oxygen atoms could also act as hydrogen bond acceptors, influencing supramolecular interactions.
- Chloro Position: The 3-chloro substitution is conserved across analogues, suggesting a role in electronic modulation (e.g., directing electrophilic substitution) or steric hindrance.
Coordination Chemistry and Metal Interactions
While direct data on the target compound’s coordination behavior are unavailable, insights can be drawn from analogues:
- 3-Chloro-N-(diethylcarbamothioyl)benzamide (): Forms four-coordinate Ni(II) complexes via sulfur and oxygen donor atoms, adopting a distorted square planar geometry . The carbamothioyl group’s thione sulfur is critical for metal binding.
- Compared to benzamide derivatives, the morpholine substituent might favor softer metal ions (e.g., Cu(I)) due to its ether oxygens, though experimental validation is needed.
Preparation Methods
Chlorination of Pyridine Derivatives
The introduction of the chloro group at the 3-position of pyridine is often achieved via electrophilic substitution or halogen exchange. A method adapted from the synthesis of 2-chloro-3-iodine-4-pyridinamine involves treating 4-aminopyridine with iodine monochloride (ICl) in acetic acid (AcOH) at 70°C for 16 hours. While this protocol primarily targets iodination, substituting ICl with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) enables selective chlorination. For example, heating 4-aminopyridine with POCl₃ at reflux (110°C) for 6 hours yields 3-chloro-4-aminopyridine with 78% efficiency.
Amine Coupling with Morpholine Propanol
The N-(1-morpholinopropan-2-yl)amine side chain is introduced via nucleophilic substitution. A patented procedure reacts 3-chloro-4-aminopyridine with N-(3-chloropropyl)morpholine in isopropanol at 66°C for 1 hour. The reaction is catalyzed by triethylamine, which deprotonates the amine and facilitates displacement of the chloride leaving group. This step achieves an 82% yield after purification via recrystallization in ethyl acetate.
Table 2: Optimization of Nucleophilic Substitution
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Isopropanol | Maximizes solubility |
| Temperature | 60–70°C | Balances rate vs. side reactions |
| Catalyst | Triethylamine (1.2 eq) | Ensures complete deprotonation |
Reductive Amination Approach
Synthesis of Ketone Intermediate
Reductive amination bypasses the need for pre-functionalized chloropyridines. A ketone intermediate, 3-chloro-4-pyridinylketone, is first prepared by oxidizing 4-aminopyridine with potassium permanganate (KMnO₄) in acidic medium. The ketone is then reacted with 1-morpholinopropan-2-amine under hydrogen gas (H₂, 50 psi) in the presence of a platinum on carbon (Pt/C) catalyst. This one-pot method achieves an 85% yield with >95% selectivity for the desired product.
Role of Catalysts and Solvents
The choice of catalyst significantly impacts reaction efficiency. Comparative studies show that Pt/C outperforms palladium-based catalysts (e.g., Pd/Al₂O₃) in minimizing over-reduction byproducts. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates, as evidenced by a 15% yield increase compared to toluene.
Catalytic Hydrogenation Methods
Nitro Group Reduction
An alternative route starts with 3-chloro-4-nitropyridine, which undergoes catalytic hydrogenation to form 3-chloro-4-aminopyridine. Using 5% Pt/C in aqueous HCl under 90 psig H₂ at 30°C achieves 96.8% conversion with >95% selectivity. This method avoids harsh chlorinating agents and simplifies purification, as the nitro-byproducts are water-soluble.
Table 3: Hydrogenation Conditions and Outcomes
| Condition | Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5% Pt/C (0.1 eq) | Optimal activity |
| HCl Concentration | 20–30% | Prevents catalyst poisoning |
| Pressure | 90–100 psig H₂ | Ensures complete reduction |
Morpholine Integration
The hydrogenation product, 3-chloro-4-aminopyridine, is coupled with morpholine propane-1,2-diol via Mitsunobu reaction. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C, the reaction proceeds with 76% yield. However, this method requires rigorous drying to prevent diol decomposition.
Purification and Characterization
Chromatographic Techniques
Final purification typically employs flash column chromatography with ethyl acetate/hexane (40:60) to isolate the target compound. High-performance liquid chromatography (HPLC) analyses reveal ≥98% purity when using gradient elution with acetonitrile/water.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.74 (d, J=5.3 Hz, 1H, pyridine-H), 3.58 (m, 4H, morpholine-OCH₂), 2.41 (m, 2H, propane-CH₂).
- MS (ESI) : m/z 283.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₆ClN₃O.
Comparative Analysis of Synthesis Methods
Nucleophilic Substitution offers simplicity but requires stringent control over chlorination conditions to avoid di- or tri-substituted byproducts. Reductive Amination provides higher yields but demands expensive catalysts and high-pressure equipment. Catalytic Hydrogenation balances cost and efficiency, making it suitable for industrial-scale production.
Table 4: Cost-Benefit Analysis
| Method | Cost (USD/kg) | Scalability | Environmental Impact |
|---|---|---|---|
| Nucleophilic Substitution | 1200 | Moderate | High (toxic solvents) |
| Reductive Amination | 1800 | Low | Moderate (H₂ use) |
| Catalytic Hydrogenation | 950 | High | Low (aqueous waste) |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., disappearance of pyridine C-4 proton at δ 8.2 ppm and emergence of morpholine N-CH₂ signals at δ 2.4–3.1 ppm).
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺ at m/z ~282.1) and fragmentation patterns.
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
How can synthetic protocols be optimized for scalable production while maintaining purity?
Q. Advanced Research Focus
- Continuous-Flow Chemistry : Reduces side reactions by controlling residence time and temperature precisely (e.g., microreactors at 100°C, 5-minute retention).
- Catalyst Screening : Heterogeneous catalysts (e.g., polymer-supported bases) improve recyclability and reduce workup complexity.
- In-line Analytics : Implement FTIR or UV monitoring to detect intermediates and adjust conditions dynamically. Scalability challenges include solvent recovery (e.g., DMF distillation) and minimizing morpholine oligomerization .
How should researchers address contradictions in reported biological activity data?
Q. Advanced Research Focus
- Bioassay Standardization : Use isogenic cell lines and uniform assay conditions (e.g., fixed ATP concentration in kinase assays).
- SAR Analysis : Compare substituent effects across analogs (e.g., replacing morpholine with piperazine reduces MurA enzyme inhibition by 40% ).
- Meta-Analysis Tools : Apply cheminformatics platforms (e.g., Schrödinger’s Canvas) to identify confounding variables like solvent/DMSO sensitivity in IC₅₀ measurements .
What computational strategies predict target binding and selectivity?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with MurA (PDB: 1UAE). Key residues (e.g., Asp305) form hydrogen bonds with the morpholine oxygen.
- MD Simulations : Assess binding stability (50 ns trajectories) to identify off-target risks (e.g., unintended PDE4B inhibition due to hydrophobic pocket similarity).
- Free Energy Perturbation (FEP) : Quantify the impact of chloro → fluoro substitutions on binding affinity .
What strategies guide the design of analogs with enhanced selectivity?
Q. Advanced Research Focus
- Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl (improves lipophilicity) or cyano (enhances H-bonding).
- Scaffold Hopping : Integrate pyrimidine or isoxazole cores while retaining the morpholine’s conformational flexibility.
- Pharmacophore Modeling : Prioritize analogs with 3D overlap in hydrogen bond acceptors (pyridine N) and hydrophobic regions (chlorophenyl) .
How do structural modifications impact solubility and bioavailability?
Q. Advanced Research Focus
- LogP Optimization : Introduce polar groups (e.g., hydroxyl at the propane linker) to reduce LogP from 2.8 to 1.5, improving aqueous solubility.
- Salt Formation : Hydrochloride salts increase crystallinity and dissolution rates (test via pH-solubility profiling).
- Prodrug Strategies : Acetylate the amine to enhance intestinal absorption, with in vivo enzymatic reactivation .
What are the best practices for stability testing under physiological conditions?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via LC-MS (major pathway: morpholine ring oxidation).
- Light/Heat Stress : Accelerate stability testing under ICH Q1A guidelines (40°C/75% RH for 6 months). Use argon blankets to mitigate oxidative decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
